

An In-depth Technical Guide to the Discovery and Synthesis of GSK983

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Compound of Interest

Compound Name: Gsk983

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This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of **GSK983**, a novel tetrahydrocarbazole with broad-spectrum antiviral properties. The information is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Background

GSK983 is a novel tetrahydrocarbazole compound originally identified and synthesized by GlaxoSmithKline.[1] It emerged from screening efforts as a potent inhibitor of the replication of a wide array of unrelated DNA and RNA viruses.[2] Initial studies revealed its efficacy against adenovirus Ad-5, polyoma virus SV-40, human papillomaviruses (HPV), and Epstein-Barr virus (EBV).[1][2] Notably, **GSK983** also demonstrated inhibitory effects on the growth of various cell lines immortalized by either viral or non-viral mechanisms, while exhibiting minimal impact on primary cells.[1][2]

Mechanism of Action

Initial investigations into **GSK983**'s mechanism of action suggested that it operates by inducing a subset of interferon-stimulated genes (ISGs), thereby activating a cellular defense mechanism against viral pathogens.[1][2] This was supported by the observation that the onset of its inhibitory effects was delayed, which is consistent with a mechanism requiring gene induction.[1]

Subsequent, more in-depth genome-wide analyses definitively identified the host cell enzyme dihydroorotate dehydrogenase (DHODH) as the direct target of **GSK983**.^[3] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting DHODH, **GSK983** depletes the intracellular pool of pyrimidines, which are vital for both host and viral nucleic acid replication.^[3] This mode of action explains the compound's broad-spectrum antiviral activity, as it targets a host-cell pathway fundamental to the replication of numerous viruses.

The induction of ISGs is now understood to be a downstream consequence of the metabolic stress induced by pyrimidine starvation.

Quantitative Biological Data

The following tables summarize the reported quantitative data for **GSK983**'s antiviral and cytostatic activities.

Table 1: Antiviral Activity of **GSK983**

Virus	Host Cell	EC50 (nM)	Imax (%)	Reference
Adenovirus Ad-5	Human Foreskin Fibroblasts	21	99	^[4]
Polyoma virus SV-40	Vero	7.5	88	^{[1][4]}
Various unrelated viruses	In vitro	5 - 20	N/A	^{[1][2]}

EC50: Half maximal effective concentration; Imax: Maximum inhibition

Table 2: Inhibition of Immortalized Cell Line Growth by **GSK983**

Cell Line	Immortalizing Agent	EC50 (nM)	Reference
IM9	EBV	16	[4]
B-LCL 5/2/1	EBV	14	[4]
MT4	HTLV-1	7.5	[4]
Various cell lines	HTLV-1, EBV, HPV, SV40, Ad-5	10 - 40	[1][2]

EC50: Half maximal effective concentration

Table 3: Cytotoxicity of **GSK983**

Cell Type	CC50 (μM)	Reference
Keratinocytes	> 10	[1][2]
Fibroblasts	> 10	[1][2]
Lymphocytes	> 10	[1][2]
Endothelial cells	> 10	[1][2]
Bone marrow progenitor cells	> 10	[1][2]

CC50: Half maximal cytotoxic concentration

Synthesis

Detailed synthetic protocols for **GSK983** are proprietary to GlaxoSmithKline and are not publicly available in the provided search results. The compound and its enantiomer, GSK984, were synthesized by GlaxoSmithKline at their Research Triangle Park, NC facility.[1] The chemical name for **GSK983** is N-((1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of **GSK983**.

Protocol 1: Cell Growth and Viability Assay

This protocol is used to determine the effect of **GSK983** on the growth and viability of cell lines.

Materials:

- 96-well cell culture plates
- Cell line of interest (e.g., immortalized or primary cells)
- Appropriate cell culture medium
- **GSK983** stock solution (in DMSO)
- MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) or ATP-based assay (e.g., CellTiter-Glo Luminescent Cell Viability Assay)
- Plate reader capable of measuring absorbance or luminescence

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of **GSK983** in cell culture medium. The final DMSO concentration should be kept constant across all wells ($\leq 1\%$ v/v), including the untreated control.
- Remove the overnight culture medium from the cells and add the medium containing the various concentrations of **GSK983**.
- Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
- Following incubation, add the MTS reagent or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for color or signal development.

- Measure the absorbance at the appropriate wavelength for the MTS assay or luminescence for the ATP-based assay using a plate reader.
- Data is typically normalized to the untreated control, and EC50 values are calculated using a suitable curve-fitting model.[\[1\]](#)

Protocol 2: Quantitative PCR (qPCR) for Viral DNA Quantification

This protocol is used to quantify the effect of **GSK983** on viral DNA replication.

Materials:

- 96-well cell culture plates
- Host cells and virus
- **GSK983** stock solution
- Cell lysis buffer (10 mM Tris-HCl pH 8.3, 50 mM KCl, 2.5 mM MgCl, 0.45% w/v NP-40, 0.45% w/v Tween 20, 0.5 mg/ml proteinase K)
- Quantitative PCR instrument (e.g., ABI 7900 HT system)
- qPCR master mix (e.g., Invitrogen quantitative PCR kit)
- Primers and probes specific for the viral genome and a host housekeeping gene (e.g., actin)

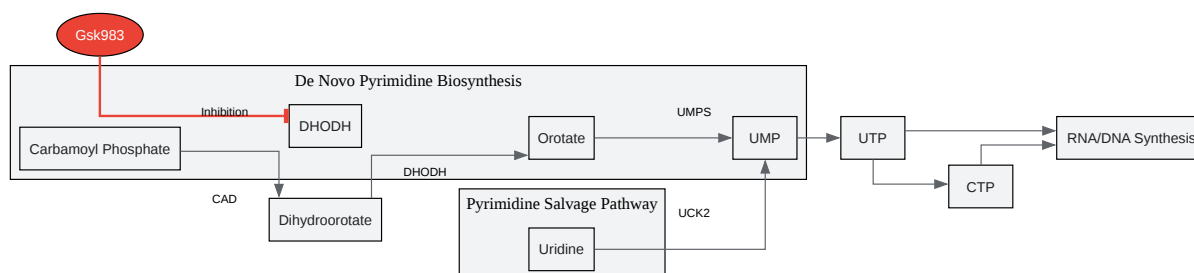
Procedure:

- Infect host cells with the virus in a 96-well plate format.
- Treat the infected cells with serial dilutions of **GSK983** for a specified duration (e.g., 4 days). [\[1\]](#)
- After incubation, aspirate the medium and wash the cells with buffered saline.
- Lyse the cells by adding 100 µl of lysis buffer to each well.

- Incubate the plate at 55°C for 2 hours to allow for proteinase K digestion.
- Inactivate the proteinase K by heating the plate at 98°C for 20 minutes.
- Use a 5 µl aliquot of the cell lysate as the template for the qPCR reaction.
- Set up the qPCR reaction with primers and probes for both the viral target and the housekeeping gene. A typical thermocycling profile is: 50°C for 2 min, 95°C for 2 min, followed by 40 cycles of 95°C for 15 s and 55-60°C for 1 min.[1]
- Quantify the viral DNA copy number and normalize it to the host cell genome copy number (determined by the housekeeping gene).

Visualizations

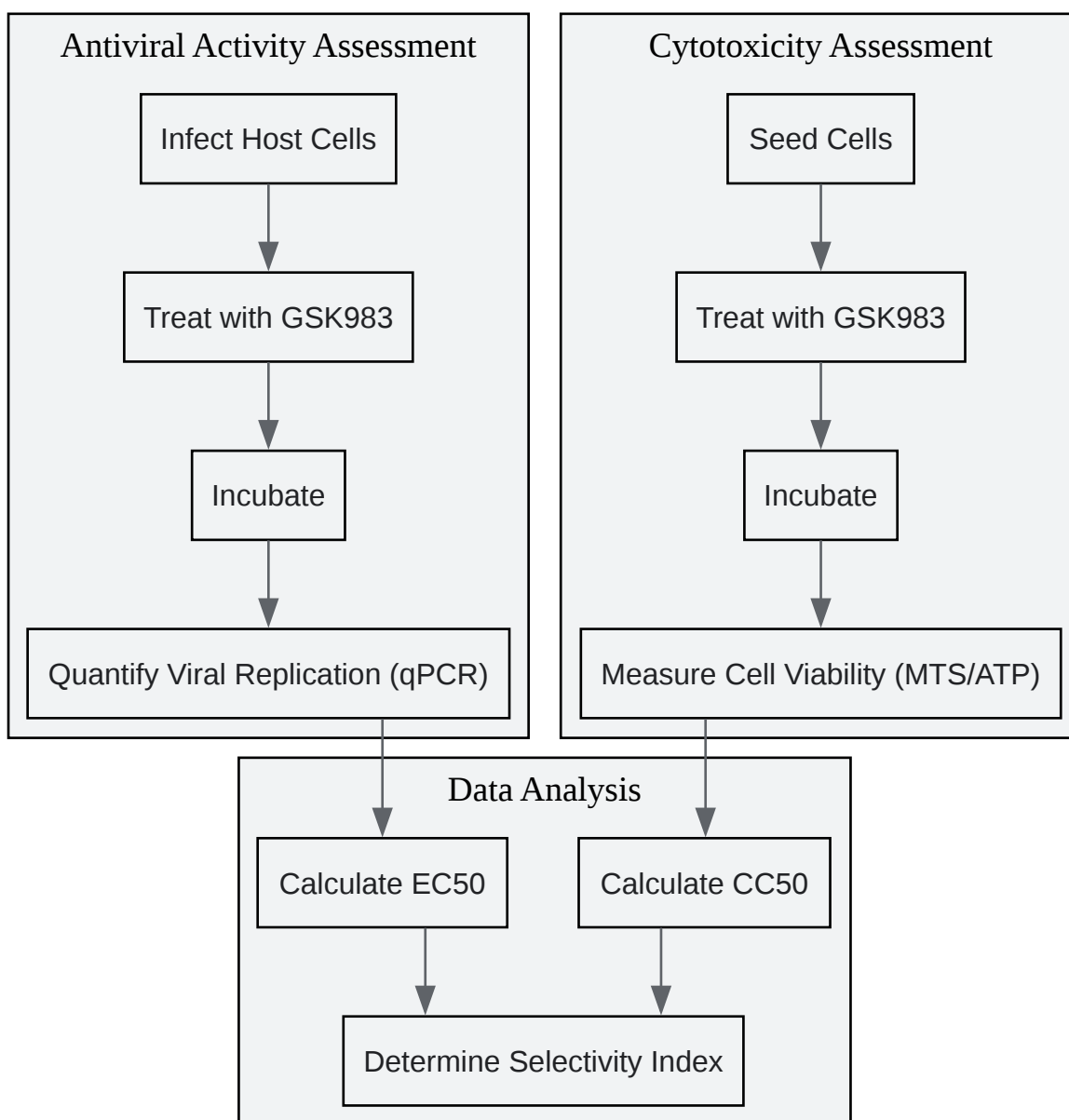
Signaling Pathway Diagram



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Caption: Mechanism of action of **GSK983** in the de novo pyrimidine biosynthesis pathway.

Experimental Workflow Diagram



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Caption: General experimental workflow for evaluating the antiviral and cytotoxic effects of **GSK983**.

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References

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